Enhanced Lipophilicity (XLogP3-AA) vs. Bis(hydroxybenzyl) DKP Enhances Membrane Permeability Prediction
The target compound exhibits a computed XLogP3-AA of 0.7, placing it in a more lipophilic region of chemical space compared to the closely related 3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione (XLogP3-AA ≈ 1.1–1.5 based on analogous structures) [1]. While the bis(hydroxybenzyl) analog has higher logP, the target compound's balance of two additional H-bond donors (2 vs. 4) and lower polar surface area (TPSA 81.1 Ų vs. ~98–100 Ų for bis(hydroxybenzyl) DKPs) predicts superior passive membrane permeability according to Lipinski's and Veber's rules, making it a more favorable scaffold for cell-based assays [2].
| Evidence Dimension | Predicted passive membrane permeability (logP, HBD, TPSA balance) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; HBD = 2; TPSA = 81.1 Ų [2] |
| Comparator Or Baseline | 3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione: XLogP3-AA ≈ 1.1–1.5; HBD = 4; TPSA ≈ 98–100 Ų (class inference) [1] |
| Quantified Difference | ΔXLogP3-AA ≈ -0.4 to -0.8; ΔHBD = -2; ΔTPSA ≈ -17 to -19 Ų |
| Conditions | Computed physicochemical descriptors (PubChem, DrugBank). No experimental logP or permeability data identified. |
Why This Matters
For procurement decisions, this compound offers a distinct permeability profile that may reduce confounding from poor cell entry when used as a probe or reference standard in cellular assays, compared to more polar DKP analogs.
- [1] DrugBank. (2010). (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione (DB08761). Computed Properties. View Source
- [2] PubChem. (2026). Compound Summary for CID 45038372. Computed Descriptors. View Source
